molecular formula C23H20N4O2S B2580170 5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-05-9

5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2580170
CAS No.: 941949-05-9
M. Wt: 416.5
InChI Key: GJOPDDVGWQZOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one family. Its structure features a thiazole ring fused to a pyridazinone core, with substituents at the 2-, 5-, and 7-positions:

  • 2-position: Methyl group.
  • 5-position: 2-(Indolin-1-yl)-2-oxoethyl moiety, introducing a bicyclic indoline-derived ketone.
  • 7-position: p-Tolyl (4-methylphenyl) group.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-14-7-9-17(10-8-14)20-22-21(24-15(2)30-22)23(29)27(25-20)13-19(28)26-12-11-16-5-3-4-6-18(16)26/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPDDVGWQZOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel thiazolo[4,5-d]pyridazinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C23H23N3O3S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1206988-62-6

Structural Characteristics

The structure of the compound features an indole moiety linked to a thiazolo-pyridazinone framework, which is critical for its biological activity. The presence of the p-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolo[4,5-d]pyridazinones. For instance, derivatives similar to the target compound have shown significant inhibitory effects against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 μM
3gEscherichia coli0.21 μM

These findings suggest that the thiazolo[4,5-d]pyridazinone framework may confer potent antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent .

Anti-inflammatory and Analgesic Properties

In vivo studies have demonstrated that compounds within this class exhibit anti-inflammatory and analgesic activities. For example, a series of thiazolo[4,5-d]pyridazinones were tested using established pain models:

  • Acetic Acid Induced Writhing Test : Demonstrated significant reduction in writhing response.
  • Hot Plate Test : Showed increased latency time in treated groups compared to controls.

These results indicate that the compounds may modulate pain pathways effectively .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HaCat and Balb/c 3T3) using MTT assays revealed promising results for certain derivatives:

CompoundCell LineIC50 (μM)
3cHaCat15
3fBalb/c 3T320
3gHaCat18

These findings suggest that while the compounds exhibit cytotoxicity, they may also have therapeutic potential depending on their selectivity .

Study on Thiazolo[4,5-d]pyridazinones

A comprehensive study synthesized several thiazolo[4,5-d]pyridazinones and evaluated their biological activities. Key findings included:

  • Synthesis : Compounds were synthesized via hydrazine-mediated reactions with various thiazole derivatives.
  • Biological Evaluation : The most active compounds were subjected to further testing against a panel of pathogens and inflammatory models.

The study concluded that modifications in the substituents significantly influenced both antimicrobial and anti-inflammatory activities .

Molecular Docking Studies

In silico assessments through molecular docking revealed binding interactions of these compounds with key bacterial enzymes such as MurD and DNA gyrase. The binding energies indicated strong interactions comparable to established antibiotics like ciprofloxacin .

Scientific Research Applications

Pharmacological Applications

1. Anti-Cancer Activity

Research indicates that compounds with thiazole and pyridazine moieties exhibit promising anti-cancer properties. A study highlighted the potential of similar thiazolo-pyridazinones in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests that it could act as a potent inhibitor of cancer cell proliferation, particularly in solid tumors .

2. Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, making it a candidate for treating inflammatory diseases .

3. Neuroprotective Effects

There is emerging evidence that compounds like 5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one may possess neuroprotective properties. Research on related compounds indicates their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the indolinyl and p-tolyl groups. Structural studies using techniques such as NMR and X-ray crystallography have confirmed the integrity of the synthesized compounds and provided insights into their conformational flexibility .

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a recent study, a series of thiazolo-pyridazinones were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific modifications to the indolinyl group enhanced anti-cancer activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: In Vivo Inflammation Model

Another study utilized an experimental autoimmune encephalomyelitis (EAE) model to assess the anti-inflammatory effects of related compounds. The results showed significant reductions in clinical scores and inflammatory markers, supporting the potential use of thiazolo-pyridazinones in treating autoimmune conditions .

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiazolo[4,5-d]pyridazinone scaffold is synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions (e.g., Q-Tube reactors). For example:

  • Reactants : 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal (5a ) and 4-thiazolidinone derivatives.

  • Conditions : Acetic acid (10 mL), ammonium acetate (10 mmol), reflux for 4 h.

  • Product : Thiazolo[4,5-c]pyridazine derivatives in 43% yield .

Reaction ComponentDetails
SolventAcetic acid
CatalystAmmonium acetate
TemperatureReflux (~118°C)
Yield OptimizationHigh-pressure reactors improve efficiency

Mechanistically, acetic acid promotes enolization of the aldehyde, forming an alkylidene intermediate. Subsequent nucleophilic attack by the hydrazine NH group generates a fused thiazolo-pyridazine core .

Nucleophilic Substitution at the Ketone Group

The 2-oxoethyl side chain undergoes nucleophilic substitutions, particularly with amines or hydrazines:

  • Example Reaction : Interaction with morpholine derivatives.

  • Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60–80°C.

  • Product : Morpholino-substituted analogs (e.g., 2-morpholino derivatives).

Key Data :

  • Substitutions at the ketone enhance solubility and binding affinity for biological targets.

  • Reaction monitored by TLC and characterized via LC-MS and 1H NMR^1 \text{H NMR} .

Oxidation and Reduction Reactions

The indole and pyridazine moieties participate in redox reactions:

  • Oxidation : Indole rings oxidize to form oxindoles under mild conditions (e.g., H₂O₂/Fe³⁺).

  • Reduction : Ketone groups reduce to alcohols using NaBH₄ or LiAlH₄.

Reaction TypeReagentsOutcome
OxidationH₂O₂/Fe³⁺Oxindole formation
ReductionNaBH₄Alcohol derivatives

Cross-Coupling Reactions

The p-tolyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Reactants : Aryl boronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Application : Modular derivatization for structure-activity relationship (SAR) studies.

Yield Range : 50–75%, confirmed by 13C NMR^{13} \text{C NMR}.

Acid/Base-Mediated Rearrangements

The thiazolo-pyridazinone core undergoes ring-opening under strong acidic/basic conditions:

  • Acid (HCl/EtOH) : Cleavage to thioamide intermediates.

  • Base (NaOH) : Hydrolysis to carboxylic acid derivatives .

Mechanistic Insights

  • Cyclocondensation : Proceeds via enolization and dehydration .

  • Cross-Coupling : Follows oxidative addition and transmetallation steps.

  • Reduction : Ketone-to-alcohol conversion involves hydride transfer.

Spectroscopic Characterization

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

  • 1H NMR^1 \text{H NMR}1H NMR : Indole NH proton at δ 10.2 ppm; pyridazine protons at δ 7.8–8.2 ppm .

  • LC-MS : Molecular ion peak at m/z 416.5 ([M+H]⁺).

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Activities
Target Compound 2-methyl, 7-p-tolyl, 5-(indolin-1-yl-oxoethyl) C₂₃H₂₀N₄O₂S 416.50 Unique indoline-derived ketone; higher lipophilicity inferred
10a (7-phenyl-2-pyrrolidinyl derivative) 7-phenyl, 2-pyrrolidinyl C₁₅H₁₄N₄OS 298.37 Analgesic/anti-inflammatory activity
10b (7-phenyl-2-piperidinyl derivative) 7-phenyl, 2-piperidinyl C₁₆H₁₆N₄OS 312.39 Enhanced activity vs. 10a
136859 (7-thienyl-2-piperidinyl derivative) 7-(2-thienyl), 2-piperidinyl C₁₄H₁₄N₄OS₂ 318.42 Thiophene enhances π-π stacking
2-Amino-7-(2-thienyl) derivative () 2-amino, 7-(2-thienyl) C₉H₆N₄OS₂ 266.31 Amino group improves solubility

Key Observations:

The p-tolyl group at the 7-position may increase lipophilicity compared to phenyl or thienyl substituents, influencing membrane permeability and metabolic stability .

Biological Activity :

  • Analogues like 10a and 10b exhibit analgesic and anti-inflammatory properties, with activity modulated by substituent size (piperidinyl > pyrrolidinyl) . The target compound’s indoline moiety could further enhance binding affinity or selectivity.

Derivatives with amino groups (e.g., ) show improved aqueous solubility, whereas the target’s indoline and p-tolyl groups may favor lipid solubility .

Pharmacological Potential and Limitations

  • Limitations: The absence of solubility-enhancing groups (e.g., amino, morpholinyl) may limit bioavailability compared to derivatives like 10c (2-morpholinyl) .

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[4,5-d]pyridazin-4-one derivatives, and how do they apply to this compound?

Methodological Answer: The synthesis of thiazolo[4,5-d]pyridazin-4-one derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized by refluxing 2-aminothiazol-4(5H)-one with formyl-indole derivatives in acetic acid (Method A) . Sodium acetate acts as a catalyst to facilitate imine formation and cyclization. Purification involves recrystallization from DMF/acetic acid mixtures. For the target compound, similar conditions may apply, with modifications to accommodate the indolin-1-yl and p-tolyl substituents.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR (1H/13C): Confirm substitution patterns (e.g., p-tolyl protons at δ 7.2–7.4 ppm, indolin-1-yl carbonyl at ~170 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₁N₃O₂S: 404.14).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry .

Q. What are the primary challenges in optimizing reaction yields for this class of compounds?

Methodological Answer: Key challenges include:

  • Regioselectivity : Competing pathways may form undesired isomers (e.g., thiazolo[5,4-d]pyridazin-4-one).
  • Solvent choice : Acetic acid is standard, but polar aprotic solvents (DMF) may improve solubility of intermediates .
  • Catalyst optimization : Sodium acetate is common, but ionic liquids or microwave-assisted synthesis could enhance reaction rates .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

Methodological Answer:

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, CDK2). Prioritize targets with high docking scores (e.g., < -8.0 kcal/mol) .
  • MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable complexes) .
  • QSAR models : Correlate substituent effects (e.g., p-tolyl lipophilicity) with inhibitory activity (pIC₅₀) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response profiling : Test across 5–10 cell lines (e.g., MCF-7, HEK293) with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (cleaved caspase-3) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to identify species-specific discrepancies .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

Methodological Answer:

  • ADME profiling :
    • Absorption : Oral bioavailability via rat models (Cₘₐₓ > 1 µM, Tₘₐₓ < 2 h).
    • Distribution : Tissue homogenate analysis (brain-plasma ratio > 0.3 indicates CNS penetration).
    • Metabolism : LC-MS/MS to identify major metabolites (e.g., hydroxylation at indolin-1-yl) .
  • Toxicology : Monitor ALT/AST levels and histopathology in repeated-dose studies (28-day protocol) .

Data Analysis and Interpretation

Q. How should researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-donating (OMe) groups at the p-tolyl position.
  • Activity clustering : Use PCA to group compounds by IC₅₀ values and LogP .
  • Free-energy perturbation (FEP) : Quantify ΔΔG contributions of substituents to binding affinity .

Q. What statistical methods are appropriate for validating reproducibility in biological assays?

Methodological Answer:

  • ANOVA : Compare triplicate data (p < 0.05 for significance).
  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements .
  • Power analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for effect sizes > 20% .

Experimental Design Considerations

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells (pathway enrichment via KEGG).
  • Proteomics : SILAC labeling to quantify kinase expression changes .
  • Metabolomics : NMR-based profiling of TCA cycle intermediates .

Q. What controls are critical in stability studies under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 h.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the thiazolo ring) .
  • Positive controls : Include structurally similar compounds with known stability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.